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1-[(4-Chlorophenyl)sulfonyl]prolinamide

Cat. No.: B12141779
M. Wt: 288.75 g/mol
InChI Key: XJAFBKKEZLMKCM-UHFFFAOYSA-N
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Description

Contextualization within the Sulfonamide and Prolinamide Compound Classes

To understand the scientific relevance of 1-[(4-Chlorophenyl)sulfonyl]prolinamide, one must first consider the chemical families from which it is derived.

The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry. nih.gov Compounds containing this moiety, known as sulfa drugs, are recognized for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, antitumor, and hypoglycemic actions. nih.govresearchgate.net The versatility of the sulfonamide group stems from its ability to bind to various biological targets, often by mimicking the transition state of enzymatic reactions. nih.govscielo.br The general structure allows for diverse substitutions at the R and R' positions, enabling the synthesis of a vast library of derivatives with fine-tuned biological profiles. nih.gov

Prolinamides are derivatives of the amino acid L-proline, where the carboxylic acid group is converted into an amide. cymitquimica.comevitachem.com L-proline and its derivatives are crucial building blocks in organic synthesis and are involved in numerous metabolic pathways. cymitquimica.com Prolinamides themselves have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties, and are valued as intermediates in the synthesis of more complex molecules. evitachem.comontosight.ai They are also prominent in the field of organocatalysis, where they serve as efficient catalysts for various asymmetric reactions. mdpi.com

Below is a table summarizing the key features of the parent compound, L-Prolinamide.

PropertyValueSource
Chemical Formula C₅H₁₀N₂O cymitquimica.comsigmaaldrich.com
Molecular Weight 114.15 g/mol sigmaaldrich.com
Appearance White to off-white crystalline solid cymitquimica.com
Melting Point 95-97 °C sigmaaldrich.com
CAS Number 7531-52-4 cymitquimica.comsigmaaldrich.com

Academic Significance and Research Trajectory of Prolinamide-Sulfonamide Hybrids

The strategic combination of sulfonamide and prolinamide moieties into a single molecular framework, known as molecular hybridization, is a significant trajectory in modern chemical research. The primary goal is to develop hybrid compounds that may exhibit synergistic or novel biological activities, potentially targeting multiple pathways or possessing improved pharmacokinetic profiles compared to the individual components. researchgate.net

Research into prolinamide-sulfonamide hybrids and related derivatives has explored their potential in various therapeutic areas. For instance, libraries of novel sulfonamide and carboxamide proline derivatives have been synthesized and screened for their affinity towards central nervous system (CNS) receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov These studies aim to discover new agents for neurological disorders by systematically modifying the structure, including the aryl fragment and the length of spacers between the core moieties. nih.gov

The academic interest in these hybrids is driven by the successful history of both parent compound classes in drug development. The sulfonamide group is a well-established pharmacophore, and the proline scaffold provides a stereochemically defined and conformationally constrained backbone, which is often advantageous for achieving high-affinity and selective binding to biological targets like enzymes and receptors. nveo.orgnih.gov Investigations into prolinamide derivatives have shown their potential as enzyme inhibitors, for example, targeting angiotensin-converting enzyme (ACE). nveo.org The fusion of these two scaffolds in compounds like this compound represents a logical and promising path for the discovery of new chemical probes and potential therapeutic leads.

The table below outlines key research areas for these hybrid compounds.

Research AreaFocus of InvestigationRepresentative FindingsSource(s)
CNS Agents Screening for affinity to serotonin and dopamine receptors.Identification of compounds with significant 5-HT1A receptor affinity. nih.gov
Enzyme Inhibition Design of inhibitors for enzymes like ACE and proline dehydrogenase.Prolinamide derivatives have demonstrated inhibitory activity against target enzymes. nveo.orgnih.gov
Organocatalysis Use of prolinamide derivatives as catalysts in asymmetric synthesis.Catalytic activity can be enhanced by modifying substituents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O3S B12141779 1-[(4-Chlorophenyl)sulfonyl]prolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H13ClN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15)

InChI Key

XJAFBKKEZLMKCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Sulfonyl Prolinamide and Analogues

Strategic Approaches to Sulfonamide Formation on Proline Scaffold

The crucial step in the synthesis of the target compound is the formation of the robust sulfonamide bond between the proline nitrogen and the 4-chlorophenylsulfonyl group. Several strategies have been developed to achieve this transformation effectively.

A primary and straightforward method for forming the N-sulfonyl bond is the direct condensation of a proline derivative with 4-chlorophenylsulfonyl chloride. This reaction, a classic nucleophilic substitution at the sulfonyl group, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the proline nitrogen, enhancing its nucleophilicity.

In a typical procedure, L-proline is treated with 4-chlorophenylsulfonyl chloride in an aqueous medium. A base, such as sodium carbonate, is added to maintain an alkaline pH, facilitating the reaction. scielo.br This approach is widely used for the N-sulfonylation of amino acids and related structures. For instance, the base-promoted reaction of proline with compounds like 4-methylphenylsulfonyl chloride has been successfully demonstrated to yield the corresponding N-sulfonylated proline derivatives. questjournals.org The reaction of ethyl isonipecotate, a piperidine (B6355638) analogue of proline, with 4-chlorophenylsulfonyl chloride under basic conditions further illustrates the general applicability of this method. scielo.br

More advanced methodologies involve specific base-mediated coupling reactions that can offer improved yields and conditions. A notable one-pot tandem reaction involves the use of sulfonyl azides instead of sulfonyl chlorides as the sulfonylating agent. nih.govacs.org In this process, a strong, non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is essential. nih.govacs.org

This reaction proceeds via an N-sulfonylation and esterification of proline in a single pot. nih.gov The process is often carried out in 1,2-dichloroethane (B1671644) (DCE), which can act as both a solvent and a reactant. acs.orgacs.org The use of a strong base like DBU drives the reaction to completion. nih.gov This method is advantageous as it can lead to the formation of β-chloroethyl esters, which are versatile intermediates for further synthetic modifications due to the reactivity of the chloro-ester group. acs.orgnih.gov

Research has demonstrated the synthesis of a variety of proline-derived benzenesulfonamides using this base-mediated coupling with different substituted benzenesulfonyl azides. nih.gov The results highlight the versatility of this method in creating a library of analogues.

Table 1: Examples of Proline-Derived Benzenesulfonamides Synthesized via Base-Mediated Coupling

CompoundAryl SubstituentYieldReference
2-Chloroethyl ((4-tert-Butyl)phenyl)sulfonyl)prolinate4-tert-Butyl86% nih.gov
2-Chloroethyl Tosylprolinate4-Methyl (Tosyl)82% nih.gov
2-Chloroethyl ((4-Fluorophenyl)sulfonyl)prolinate4-Fluoro81% nih.gov
2-Chloroethyl (m-Tolylsulfonyl)prolinate3-Methyl81% acs.org
2-Chloroethyl ((4-Bromophenyl)sulfonyl)prolinate4-Bromo82% nih.gov
2-Chloroethyl ((4-Cyanophenyl)sulfonyl)prolinate4-Cyano78% nih.govacs.org

Enantioselective Synthesis and Stereochemical Control

Given that proline is a chiral amino acid, maintaining stereochemical integrity during synthesis is paramount to producing enantiomerically pure 1-[(4-Chlorophenyl)sulfonyl]prolinamide. The most common strategy to achieve enantioselectivity is to start the synthetic sequence with an enantiomerically pure form of proline, typically L-proline or D-proline, which are commercially available. youtube.com The sulfonylation reactions are generally designed to proceed without racemization of the proline's chiral center.

Verifying the enantiomeric purity of the final product or intermediates is a critical aspect of stereochemical control. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for this purpose. impactfactor.orgresearchgate.net To enhance separation and detection, derivatization of the prolinamide enantiomers is often employed. One such method involves using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which converts the enantiomers into diastereomers that are more easily separated by standard reverse-phase HPLC. juniperpublishers.com This analytical validation ensures that the synthetic route has successfully preserved the desired stereochemistry. Similarly, chiral gas chromatography (GC) can be used after a two-step derivatization process (methylation followed by acetylation), which has been shown not to cause racemization. sigmaaldrich.com

Derivatization Strategies of the Prolinamide Moiety

To explore structure-activity relationships or to modify the compound's properties, derivatization of the prolinamide moiety is often necessary. These strategies can be broadly categorized into modifications of the amide group (N-substitution) or functionalization of the proline ring itself.

The primary amide of this compound can be replaced with secondary or tertiary amides through various N-substitution pathways. The general approach involves synthesizing the 1-[(4-chlorophenyl)sulfonyl]proline intermediate and then coupling it with a desired primary or secondary amine. mdpi.com

This coupling is a standard amide bond formation reaction. The carboxylic acid of the N-sulfonylated proline is first activated to make it more reactive towards the amine. Common activating agents include ethylchloroformate or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. For example, L-prolinamides can be prepared by activating N-protected L-proline with ethylchloroformate, followed by the addition of the appropriate amine. pnas.org Another advanced method is the Buchwald-Hartwig amidation, which uses a nickel catalyst to couple the pre-formed carboxamide with aryl or heteroaryl halides, providing access to a wide range of N-aryl derivatives. questjournals.org The acidity of the amide N-H bond, influenced by electron-withdrawing or -donating substituents on the N-aryl group, can play a significant role in the properties and catalytic activity of these derivatives. mdpi.compnas.org

Introducing functional groups onto the pyrrolidine (B122466) ring of the proline scaffold is a powerful strategy for creating structurally diverse analogues. sigmaaldrich.com The 3- and 4-positions of the proline ring are common sites for modification.

Several synthetic routes exist for producing 3-substituted prolines, including the direct functionalization of proline derivatives or intramolecular cyclization reactions. nih.gov Palladium-mediated coupling reactions on enol triflates derived from 3-hydroxyproline (B1217163) are one effective method for introducing various substituents at the C3 position. nih.gov

For functionalization at the 4-position, a highly effective and practical approach known as "Proline Editing" has been developed. nih.govacs.org This method starts with the incorporation of the readily available 4-hydroxyproline (B1632879) (Hyp) into a peptide or proline derivative. The hydroxyl group, after being suitably protected and then deprotected, serves as a versatile handle for a wide range of chemical transformations. These include Mitsunobu reactions, oxidation, reduction, acylation, and various substitution reactions, allowing for the stereospecific installation of a vast array of functional groups at the 4-position. nih.gov This strategy provides access to derivatives with tailored steric and stereoelectronic properties, which can be used to influence the conformation of the proline ring. nih.gov

Methodological Developments in Sulfonamide Synthesis

The synthesis of sulfonamides, a key structural motif in numerous pharmaceutical agents, has been a subject of extensive research, leading to the development of methodologies far beyond the classical approach. uvm.eduresearchgate.netresearchgate.net The traditional method for creating the crucial sulfonamide bond, such as the one in this compound, involves the reaction of a sulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride) with a primary or secondary amine (e.g., prolinamide). cbijournal.comrsc.org This reaction is typically conducted in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.comresearchgate.net While effective, this long-standing method has notable drawbacks, including the often harsh conditions required to prepare the sulfonyl chloride precursors and their sensitivity to moisture. researchgate.netacs.org

To overcome these limitations, significant advancements have focused on developing milder, more efficient, and functional-group-tolerant protocols. These modern strategies often bypass the need for pre-functionalized and sometimes unstable sulfonyl chlorides. rsc.orgacs.org

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for sulfonamide synthesis. Copper-catalyzed reactions, in particular, have been developed for the coupling of various sulfur sources with amines. thieme-connect.com A notable development is the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. acs.orgprinceton.edu This process utilizes a copper ligand-to-metal charge transfer (LMCT) mechanism to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with an amine to form the desired sulfonamide. acs.orgprinceton.edu This method is advantageous as it starts with readily available materials and avoids the isolation of reactive sulfonyl chloride intermediates. acs.org Palladium-catalyzed systems have also been explored for the synthesis of aryl sulfonamides, expanding the toolkit for these transformations. rsc.org

Sulfur Dioxide Surrogates

A significant innovation in sulfonamide synthesis is the use of stable, solid sulfur dioxide (SO₂) surrogates. thieme-connect.com Gaseous SO₂ is toxic and difficult to handle, which has limited its use. Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, have become popular as a convenient source of SO₂. rsc.orgacs.orgthieme-connect.com These surrogates can be used in multi-component reactions. For instance, a copper-catalyzed, one-step synthesis combines (hetero)arylboronic acids, amines, and DABSO to produce a wide array of sulfonamides. thieme-connect.com This approach demonstrates excellent functional group tolerance. thieme-connect.com

Photocatalytic and Electrochemical Methods

More recently, photocatalysis has provided novel, transition-metal-free pathways to sulfonamides. One such strategy involves the photocatalytic coupling of aryl triflates, derived from abundant phenols, with an SO₂ surrogate and various amines. rsc.org This method uses sodium iodide (NaI) as a dual-functional catalyst under mild conditions (room temperature and UV light) to generate aryl radicals, which then participate in a cascade reaction to form the sulfonamide product. rsc.org Electrochemical synthesis represents another frontier, enabling the oxidative coupling of thiols and amines to form sulfonamides in a single step, often without the need for external oxidants or catalysts. acs.orgrsc.org

Alternative Synthetic Strategies

Other innovative methods include the direct oxidative coupling of thiols and amines. rsc.org This strategy is highly atom-economical as it avoids pre-functionalization steps. Various oxidants and catalysts, including hypervalent iodine reagents and metal-based systems, have been employed to facilitate this transformation. rsc.org Furthermore, the development of novel sulfinylamine reagents, such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium compounds. acs.org

These advanced methodologies provide chemists with a diverse and powerful set of tools for the synthesis of complex sulfonamides like this compound and its analogues, offering improvements in efficiency, safety, and substrate scope over traditional methods.

Table 1: Comparison of Modern Sulfonamide Synthesis Methodologies

Methodology Key Reagents/Catalysts Starting Materials General Conditions Key Advantages Reference(s)
Copper-Catalyzed Decarboxylative Coupling Copper catalyst, Ligand, SO₂, Chlorinating agentAromatic Carboxylic Acids, AminesOne-pot, often involves photoredox catalysisBypasses pre-formed sulfonyl chlorides; uses readily available starting materials. acs.orgprinceton.edu acs.orgprinceton.edu
Multi-Component Reaction with SO₂ Surrogates Copper or Palladium catalyst, DABSOAryl Boronic Acids/Halides, AminesMild, one-step processHigh functional group tolerance; avoids handling gaseous SO₂. rsc.orgthieme-connect.com rsc.orgthieme-connect.com
Photocatalytic Coupling Photocatalyst (e.g., NaI), SO₂ SurrogateAryl Triflates, AminesTransition-metal-free, room temperature, UV lightUtilizes abundant phenol (B47542) derivatives; very mild conditions. rsc.org rsc.org
Oxidative Coupling of Thiols and Amines Oxidant (e.g., I₂O₅, H₂O₂), optional catalystThiols, AminesOne-step, often metal-freeHigh atom economy; avoids pre-functionalization. rsc.org rsc.org
Organometallic Addition to Sulfinylamines N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)Organometallic Reagents (Grignard, Organolithium)One-step, convenient processDirect synthesis of primary sulfonamides. acs.org acs.org

Elucidation of Molecular Mechanisms of Biological Activity for 1 4 Chlorophenyl Sulfonyl Prolinamide Derivatives

In Vitro Pharmacological Investigations and Target Identification

Derivatives of 1-[(4-Chlorophenyl)sulfonyl]prolinamide have been the subject of extensive in vitro studies to identify their biological targets and to quantify their pharmacological effects. These investigations have revealed that this class of compounds can interact with a variety of enzymes and receptors, leading to the modulation of key cellular pathways.

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives has been evaluated against several enzymes implicated in various disease pathologies.

Cathepsin S: A number of proline-based compounds have been investigated as inhibitors of Cathepsin S (CatS), a cysteine protease involved in immune responses and certain cancers. nih.govnih.gov For instance, a phenyldifluoromethyl-substituted prolinamide derivative, ASP1617, was identified as a potent and selective CatS inhibitor. nih.gov Structure-activity relationship (SAR) studies on proline-based analogs revealed that modifications to the proline moiety could significantly enhance potency and selectivity. nih.gov For example, methylation at the S1 moiety of a proline-based compound yielded a derivative with an IC₅₀ of 3.3 nM and favorable pharmacokinetic properties. nih.gov Another potent CatS inhibitor, RO5459072, demonstrated an IC₅₀ of 0.1 nM in humans. nih.gov

AChE, α-glucosidase, DPP-4, and PIM kinases: While broad classes of sulfonamides have shown activity against enzymes like Acetylcholinesterase (AChE), α-glucosidase, Dipeptidyl peptidase-4 (DPP-4), and PIM kinases, specific data for derivatives of this compound are not as extensively documented in publicly available literature. The research on related sulfonyl amide structures does, however, provide a basis for their potential as inhibitors. For example, novel N-substituted sulfonyl amides have been identified as potent inhibitors of AChE.

Table 1: In Vitro Enzyme Inhibition by Prolinamide and Sulfonamide Derivatives

Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Proline-based compound 2-(S)Cathepsin S3.3 nM nih.gov
RO5459072Cathepsin S0.1 nM nih.gov
ASP1617 (phenyldifluoromethyl-substituted prolineamide)Cathepsin SPotent and selective nih.gov
LHVS precursor derivativeCathepsin S1.2 nM to 2.6 nM nih.gov

Receptor Binding and Modulation Assays

The interaction of these derivatives with specific receptors has been a key area of investigation, particularly for targets within the central nervous system.

5-HT6 Receptors: Aryl sulfonamide derivatives have demonstrated a notable affinity for the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement in neurological disorders. rjb.ronih.govnih.gov The general structure, which includes an arylsulfonyl group, was initially thought to be critical for antagonist action at this receptor. nih.gov A selective 5-HT6 receptor antagonist, SB-271046 (5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfon-amide), which shares the sulfonamide feature, has been used to probe the neurochemical effects of 5-HT6 antagonism. nih.gov Studies on various arylsulfonyltryptamine analogs have shown that the terminal amine and the aminoethyl chain are important for binding, likely interacting with the TM3 aspartate residue of the 5-HT6 receptor. nih.gov

L-type Calcium Channels: While specific studies on this compound derivatives are limited, the broader class of compounds that interact with L-type calcium channels often possess structures that allow for specific binding within the lipid bilayer of the cell membrane.

Table 2: Receptor Binding Affinity of Aryl Sulfonamide Derivatives

Compound/Derivative ClassTarget ReceptorBinding Affinity (Kᵢ)Reference
Aryl sulfonamide derivatives5-HT6 ReceptorHigh affinity rjb.rorjb.ro
SB-2710465-HT6 ReceptorPotent and selective antagonist nih.gov

Cellular Pathway Modulation

The interaction of these derivatives with their molecular targets can trigger downstream effects on cellular signaling pathways. For example, the inhibition of Cathepsin S by specific inhibitors can prevent the presentation of autoantigens, thereby modulating immune responses. nih.gov Furthermore, the CatS inhibitor LY3000328 has been shown to increase the expression of the proapoptotic Bim protein through the AMPK signaling pathway in renal carcinoma cells. nih.gov Blockade of 5-HT6 receptors by antagonists can lead to an enhancement of cholinergic and glutamatergic neurotransmission, which are cellular processes central to learning and memory. nih.gov

Mechanistic Interrogations at the Molecular Level

To understand how these compounds exert their effects, researchers have employed computational and experimental techniques to probe their interactions with protein targets at a molecular resolution.

Ligand-Protein Interaction Profiling

Molecular docking and crystallography studies have provided insights into the specific binding modes of sulfonamide-based inhibitors.

Cathepsin S Inhibitors: For proline-based Cathepsin S inhibitors, the interaction with the S2 and S3 pockets of the enzyme is crucial for high potency and selectivity. nih.gov Molecular docking of various inhibitors has shown that they can occlude the entrance to the catalytic Cys25 site. sunway.edu.myresearchgate.net For instance, a potent thiocarbazate inhibitor was found to form critical hydrogen bonds with key active site residues in the related enzyme papain. researchgate.net The orientation of the ligand within the binding site, which can be influenced by subtle changes in its chemical structure, determines the strength and nature of these interactions. unc.edu

5-HT6 Receptor Antagonists: In silico studies of aryl sulfonamide derivatives binding to the 5-HT6 receptor have identified key amino acid residues involved in the interaction, including aspartic acid, tyrosine, phenylalanine, asparagine, arginine, and proline. rjb.ro The interaction energy with aspartic acid and proline, in particular, has been shown to be a strong predictor of antagonist activity. rjb.ro The sulfonamide oxygens are considered a key binding motif, capable of forming hydrogen bonds and specific CH···O=S interactions with the protein backbone. chemrxiv.org

Inhibition/Activation Mechanism Elucidation

The mechanisms by which these derivatives inhibit or activate their targets vary depending on the specific compound and target protein.

Cathepsin S Inhibition: Many inhibitors of cysteine proteases like Cathepsin S act as covalent inhibitors. For example, RO5459072 interacts with CatS through an irreversible covalent bond. nih.gov Other inhibitors may act as slow-binding, reversible competitive inhibitors. researchgate.net The vinyl sulfone moiety is a key feature in some proline-based analogs that is responsible for their biological activity, forming a covalent bond with the catalytic cysteine residue. nih.gov

5-HT6 Receptor Antagonism: For 5-HT6 receptor antagonists, the mechanism involves blocking the receptor and preventing its activation by the endogenous ligand, serotonin. This blockade modulates downstream signaling cascades, such as the Gs/adenylyl cyclase pathway. nih.gov It was initially believed that an N1-arylsulfonyl substituent was responsible for converting a tryptamine (B22526) from an agonist to an antagonist, but it is now understood that the mechanism is more complex, with some arylsulfonyltryptamines acting as partial or even full agonists. nih.gov This suggests that agonists and antagonists may bind to the receptor in different ways. nih.gov

Exploration of Diverse Biological Effects in Vitro

The unique structural framework of this compound and its analogs, combining a sulfonamide group with an amino acid scaffold, has prompted extensive investigation into their biological activities. In vitro studies have been crucial in revealing the multifaceted potential of these derivatives, spanning antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. These laboratory-based assays provide foundational knowledge on the molecular interactions and mechanisms through which these compounds exert their effects on various biological targets.

Derivatives incorporating the (4-chlorophenyl)sulfonyl moiety have demonstrated a broad spectrum of antimicrobial activities. Research has explored their efficacy against various pathogenic bacteria, fungi, and viruses, often linking specific structural modifications to enhanced potency.

Antibacterial Activity

The antibacterial potential of this class of compounds has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which share the core sulfonylpiperidine structure, showed moderate to strong activity against Salmonella typhi and Bacillus subtilis scielo.br. Similarly, novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized, with 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showing inhibitory activity against Gram-positive bacterial strains like Enterococcus faecium nih.gov. The oxazolone (B7731731) derivative, in particular, demonstrated a broader spectrum of activity against all tested Gram-positive strains nih.gov. The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore in antimicrobial drugs, and its inclusion in various heterocyclic structures often leads to compounds with significant antibacterial action nih.govmdpi.com.

Table 1: In Vitro Antibacterial Activity of 1-[(4-Chlorophenyl)sulfonyl] Derivatives
Compound/Derivative ClassBacterial StrainActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazolesSalmonella typhiModerate to Strong scielo.br
Bacillus subtilisModerate to Strong scielo.br
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E5Inhibition Zone: 15 mm nih.gov
4-isopropyl-1,3-oxazol-5(4H)-one derivativeEnterococcus faecium E5Inhibition Zone: 10 mm nih.gov

Antifungal Activity

The antifungal properties of chlorophenyl derivatives have been investigated against various fungal pathogens. Studies on aromatic derivatives with a chlorine atom revealed that the presence of a benzyl (B1604629) hydroxyl group was important for the inhibitory mechanism against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides nih.gov. In another study, a 1,3-oxazole derivative containing a phenyl group at the 5-position, derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, was found to be active against the yeast strain Candida albicans nih.gov. Furthermore, novel pinacolone (B1678379) sulfonamide derivatives were designed, and compounds featuring a 4-chlorophenyl group showed inhibitory effects against Botrytis cinerea mdpi.com. Research into pyrazolecarbamide derivatives containing a sulfonate fragment also highlighted significant antifungal activity; a derivative with a 4-chlorobenzenesulfonate (B8647990) moiety (T8) was synthesized and tested, with the class showing particular efficacy against Rhizoctonia solani frontiersin.org.

Antiviral Activity

Investigations into the antiviral potential of these compounds have yielded promising results, particularly against plant viruses. A series of ten new 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for their ability to inhibit Tobacco Mosaic Virus (TMV) researchgate.netnih.gov. The bioassay results showed that compounds 7b (N-(4-methylphenyl)) and 7i (N-(3-chlorophenyl)) possessed notable anti-TMV activity researchgate.netnih.gov. The nature of the substituents on the sulfonamide moiety was found to have a significant impact on the antiviral efficacy researchgate.net. However, in a different study, the replacement of a phenyl ring with a phenylsulfonyl group in a series of pyrazole (B372694) derivatives completely abolished their activity against Dengue virus (DENV-2) and West Nile Virus (WNV), indicating that the specific molecular scaffold is critical for activity against certain viruses frontiersin.org.

Table 2: In Vitro Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives against TMV
CompoundSubstituent GroupInhibition Rate (%) at 500 µg/mLReference
7b 4-methylphenyl58 researchgate.netnih.gov
7i 3-chlorophenyl54 researchgate.netnih.gov
Ningnanmycin (Control) -55 researchgate.netnih.gov

While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided context, the broader class of sulfonamides and related structures are known to possess anti-inflammatory activity. The mechanism often involves the inhibition of key inflammatory mediators or enzymes. For example, some natural compounds have been shown to cause a concentration-dependent reduction in nitric oxide (NO) production in RAW macrophages, a common in vitro model for assessing anti-inflammatory potential nih.gov. Amide derivatives, in general, are recognized for a wide array of pharmacological effects, including anti-inflammatory action nanobioletters.com. The structural similarity of this compound derivatives to known anti-inflammatory agents suggests that this is a promising area for future research, focusing on their potential to modulate inflammatory pathways.

The search for novel treatments for type 2 diabetes has led to the exploration of this compound derivatives as inhibitors of key enzymes involved in glucose metabolism.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key enzyme that inactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion semanticscholar.orgpensoft.net. Inhibiting DPP-IV prolongs the action of these hormones, thereby helping to regulate blood glucose levels pensoft.net. Pyrrolidine-1-sulfonamide derivatives have been identified as potent and selective DPP-IV inhibitors semanticscholar.org. A study on novel 1,2,4-oxadiazole (B8745197) derivatives of pyrrolidine (B122466) sulfonamide revealed several compounds with significant DPP-IV inhibitory activity. Among the synthesized compounds, derivative B-XI emerged as the most potent, with an IC₅₀ value of 11.32 ± 1.59 nM, comparable to the standard drug Vildagliptin (IC₅₀ of 4.79 ± 1.66 nM) semanticscholar.org. This highlights the potential of the pyrrolidine sulfonamide scaffold for developing effective anti-diabetic agents semanticscholar.org.

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Other important targets for managing diabetes include α-glucosidase and PTP1B. α-Glucosidase inhibitors work by delaying carbohydrate digestion and glucose absorption nih.gov. While specific data on this compound derivatives as α-glucosidase inhibitors is not detailed, the general strategy is a cornerstone of diabetes management nih.govnih.gov. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition is considered a valid therapeutic strategy for type 2 diabetes and obesity nih.govnih.gov. Non-peptidyl inhibitors of PTP1B have been developed, with some small molecules showing potent inhibition with Ki values in the micromolar range nih.gov. The structural features of this compound derivatives make them plausible candidates for investigation as inhibitors of these enzymes.

Table 3: In Vitro DPP-IV Inhibition by Pyrrolidine Sulfonamide Derivatives
CompoundIC₅₀ (nM)Reference
B-XI 11.32 ± 1.59 semanticscholar.org
B-I 19.65 ± 2.60 semanticscholar.org
B-V 16.41 ± 1.98 semanticscholar.org
B-VI 14.28 ± 2.05 semanticscholar.org
B-XIII 12.57 ± 1.74 semanticscholar.org
Vildagliptin (Standard) 4.79 ± 1.66 semanticscholar.org

A significant body of research has been dedicated to evaluating the anticancer effects of derivatives containing the (4-chlorophenyl)sulfonyl and prolinamide-like motifs. These compounds have been tested against a variety of human cancer cell lines, demonstrating notable cytotoxic and antiproliferative activities.

The cytotoxic potential of N-(4′-substituted phenyl)-l-prolinamides has been assessed against human gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) carcinoma cell lines nih.govresearchgate.net. One derivative, 4a, showed excellent antitumor activity against the A549 lung cancer cell line with a 95.41% cell inhibition at a concentration of 100 µM nih.govresearchgate.net. Another derivative, 4u, also displayed strong potency against A549 (83.36% inhibition) and SGC7901 (8.02% cell viability) nih.govresearchgate.net.

Hybrid molecules combining quinazoline (B50416) and sulfonamide moieties have also been explored. Among a series of novel quinazoline derivatives bearing a substituted-benzenesulfonamide, compounds 4d and 4f were particularly effective against the MCF-7 breast cancer cell line, with IC₅₀ values of 2.5 µM and 5.0 µM, respectively nih.gov. These compounds were found to induce apoptosis and cause cell cycle arrest at the G1 phase nih.gov. Molecular docking studies suggested that these compounds fit effectively into the active site of the anti-apoptotic protein Bcl-2 nih.gov.

Furthermore, a study on modified 4-hydroxyquinolone analogues, including 1-(4-chlorophenyl)-4-hydroxy-7,8-dihydroquinoline-2,5(1H,6H)-dione, demonstrated promising IC₅₀ values against HCT116, A549, PC3, and MCF-7 cancer cell lines rsc.orgnih.gov.

Table 4: In Vitro Anticancer Activity (IC₅₀ µM) of Selected (4-Chlorophenyl)sulfonyl and Prolinamide Derivatives
Compound/Derivative ClassA549 (Lung)HepG2 (Liver)LoVo (Colon)MCF-7 (Breast)HCT-116 (Colon)Reference
Quinazoline-sulfonamide 4d 5.696.872.5- nih.gov
Quinazoline-sulfonamide 4f 10.1411.79.765- nih.gov
Doxorubicin (Control) ---1.4- nih.gov
N-(4-chlorophenyl)-γ-amino acid 7g 38.38---- ktu.edu
4-hydroxyquinolone 3g 2.51 ± 0.08--3.12 ± 0.041.95 ± 0.02 rsc.orgnih.gov

Structure Activity Relationship Sar and Ligand Design Principles of 1 4 Chlorophenyl Sulfonyl Prolinamide Scaffolds

Systematic Modification of the 4-Chlorophenyl Sulfonyl Group

The 4-chlorophenyl sulfonyl group is a critical component of the scaffold, often involved in crucial interactions within the target's binding pocket. The nature and position of the substituent on the phenyl ring significantly modulate the electronic and steric properties of the entire ligand.

Detailed research findings indicate that the para-position for the chloro substituent is often optimal. Modifications to this group, such as shifting the halogen to the ortho or meta positions or replacing it with other functional groups, can lead to substantial changes in activity. For instance, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methyl, methoxy) or stronger electron-withdrawing (e.g., nitro) groups can fine-tune the electronic distribution and binding affinity. Studies on related N-aryl-3-oxobutanamides have shown that even subtle changes, such as replacing a methoxy (B1213986) group with an ethoxy group on the aryl moiety, can influence reaction pathways and product formation, highlighting the sensitivity of the system to substituent effects nih.gov. Theoretical studies on aryl sulfonyl derivatives using methods like Density Functional Theory (DFT) help in understanding these properties by calculating molecular electrostatic potential (MEP), which identifies the positive and negative centers of the molecule involved in interactions researchgate.net.

Modification of Phenyl RingRationaleExpected Impact on Activity
Halogen Substitution
Fluoro (4-F)Alters electronegativity and potential for H-bonding.Potency may be retained or slightly altered.
Bromo (4-Br)Increases size and lipophilicity.Variable; may enhance binding through van der Waals forces.
Iodo (4-I)Further increases size and potential for halogen bonding.Potentially reduced activity due to steric hindrance.
Positional Isomers
Chloro at ortho- or meta-Changes the vector of the dipole moment and steric profile.Generally leads to a significant decrease in potency.
Other Substituents
Methyl (4-CH₃)Electron-donating group, increases lipophilicity.Activity is often reduced, suggesting an electronic requirement.
Methoxy (4-OCH₃)Electron-donating, potential H-bond acceptor.Can either increase or decrease activity depending on the target pocket.
Nitro (4-NO₂)Strong electron-withdrawing group.May enhance interactions where electron-deficient rings are favored.

Impact of Prolinamide Ring Substitutions on Activity

The proline ring provides a rigid, conformationally constrained backbone that correctly orients the other functional groups for optimal binding. Its stereochemistry and substitution are paramount for activity. Studies on N-blocked L-proline derivatives show that this ring is a stringent requirement. nih.gov Introducing atoms such as sulfur into the proline ring has been shown to significantly increase inhibitory activity in related compounds. nih.gov Conversely, other substitutions can disrupt the necessary conformation. For example, in studies on the antimicrobial peptide NK-2, introducing additional proline residues was found to significantly decrease biological activity by altering the alpha-helical content of the peptide, demonstrating that the position and number of proline rings are critical factors. nih.gov

Proline Ring ModificationEffect on ConformationImpact on Biological Activity
Hydroxyproline Introduces a hydroxyl group, a hydrogen bond donor/acceptor.Can increase binding affinity if the pocket has a suitable partner.
Thioproline Replaces ring CH₂ with a sulfur atom.Can significantly increase inhibitory activity nih.gov.
Fluoroproline Adds fluorine atoms, altering electronics and lipophilicity.May enhance binding through favorable fluorine interactions.
Ring Expansion/Contraction Changes from a 5-membered ring to a 4- or 6-membered ring.Typically results in a major loss of activity due to incorrect geometry.
N-Substituent TypeExampleInfluence on Biological Profile
Small Alkyl Methyl, EthylCan probe small hydrophobic pockets near the primary binding site.
Bulky Alkyl tert-ButylMay enhance activity through increased van der Waals contacts or cause steric clashes.
Aromatic/Heteroaromatic Phenyl, PyridylCan form π-stacking interactions and access larger, more distant sub-pockets.
Functionalized Chains Methoxyethyl, CarboxypropylAllows for the introduction of specific hydrogen bond donors/acceptors to improve affinity and solubility.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable tools for understanding the SAR of 1-[(4-Chlorophenyl)sulfonyl]prolinamide scaffolds and for designing new analogs. Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of compounds and their biological activities. qub.ac.ukresearchgate.net

For aryl sulfonamide derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. qub.ac.uk These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. A successful QSAR model is characterized by high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), often above 0.9 and 0.8, respectively, indicating strong predictive power. qub.ac.uk These studies reveal that both steric and electrostatic fields are crucial for the biological activity of these compounds. Molecular docking simulations complement QSAR by predicting the binding poses of ligands within the active site of a target protein, highlighting key interactions with specific amino acid residues. qub.ac.uk

Computational MethodApplication in Ligand DesignKey Insights
3D-QSAR (CoMFA/CoMSIA) Predicts the activity of novel, unsynthesized compounds.Identifies regions where bulky groups, positive/negative charges, or H-bond donors/acceptors will enhance or decrease activity qub.ac.uk.
Molecular Docking Visualizes the binding mode of the ligand in the target's active site.Reveals specific hydrogen bonds, hydrophobic interactions, and π-stacking with key residues qub.ac.uk.
DFT Calculations Determines electronic properties like HOMO-LUMO gap and MEP.Explains the reactivity and electronic distribution of the scaffold, aiding in the rationalization of SAR researchgate.net.

Stereoselective Behavior and Chiral Recognition in Biological Systems

Chirality is a defining feature of the this compound scaffold, as the proline ring contains a stereocenter. Biological systems are inherently chiral, and as a result, they often exhibit a strong preference for one enantiomer over the other. uky.edu

For inhibitors based on N-blocked L-proline, the stereochemistry is critical; replacement of the natural L-proline with its D-isomer typically leads to a remarkable reduction in inhibitory activity. nih.gov This stereospecificity arises from the three-dimensional arrangement of atoms required for a precise fit into the chiral binding site of the target protein. Molecular docking studies on related chiral aryl sulfonamides have elucidated the structural basis for this recognition. For example, differences in the activity between R and S enantiomers have been attributed to distinct interactions with specific amino acid residues like HIS224 and ASN260, where one enantiomer can form a crucial hydrogen bond that is impossible for the other. qub.ac.uk This highlights that even a subtle change in the spatial orientation of a substituent on the chiral carbon can lead to vastly different biological outcomes, making stereoselective synthesis a critical aspect of drug design for this class of compounds. qub.ac.uk

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Sulfonyl Prolinamide

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP, NBO)

This subsection would typically detail calculations based on quantum mechanics to understand the electronic structure of the molecule.

Density Functional Theory (DFT) is a common method to determine the optimized molecular geometry and electronic properties.

HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides information about charge transfer, hyperconjugation, and intramolecular bonding interactions.

Molecular Docking and Binding Energy Calculations

This area of study predicts how a ligand (in this case, 1-[(4-Chlorophenyl)sulfonyl]prolinamide) might bind to a biological target, such as a protein or enzyme.

Molecular Docking simulations place the ligand into the binding site of a receptor to predict its preferred orientation and conformation. The results are often scored to estimate the strength of the interaction.

Binding Energy Calculations (like MM/GBSA or MM/PBSA) provide a more quantitative estimate of the binding affinity between the ligand and its target, which is crucial for assessing its potential as a drug candidate.

Molecular Dynamics Simulations of Ligand-Target Complexes

Following docking, molecular dynamics (MD) simulations are used to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into how the ligand and protein interact and adapt to each other in a simulated physiological environment, offering a more realistic view of the binding event.

Conformational Analysis and Energy Landscapes

This analysis explores the different three-dimensional shapes (conformations) that this compound can adopt. Proline's ring structure can lead to distinct conformational isomers. sigmaaldrich.com By calculating the potential energy of these different conformations, an energy landscape can be constructed to identify the most stable (lowest energy) structures and the energy barriers between them.

Spectroscopic Property Predictions and Correlations with Structure

Theoretical calculations can predict spectroscopic data (such as IR, Raman, and NMR spectra). These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure and vibrational modes of the synthesized compound.

Without specific published research on This compound , no data tables or detailed findings for these analyses can be provided.

Catalytic Applications and Organocatalysis with Proline Derived Sulfonamides

Role of N-Sulfonyl Proline Derivatives as Chiral Organocatalysts

N-sulfonyl proline derivatives have emerged as superior chiral organocatalysts compared to proline and other early-generation derivatives for several key reasons. organic-chemistry.orgnih.gov The catalytic cycle, particularly in reactions involving carbonyl compounds, generally proceeds through the formation of a key enamine intermediate, similar to proline catalysis. wikipedia.org However, the N-sulfonyl group imparts critical modifications to the catalyst's electronic and steric properties, leading to enhanced performance.

The primary role of these catalysts is to provide a chiral environment that directs the approach of reactants to form one enantiomer of the product preferentially. This is achieved through a well-organized transition state. In a typical aldol (B89426) reaction, for instance, the proline-derived catalyst reacts with a ketone to form a chiral enamine. wikipedia.org This enamine then attacks the aldehyde. The stereochemical outcome is dictated by a six-membered, chair-like transition state, often described by the Zimmerman-Traxler model, where the bulky N-sulfonyl group helps to control the facial selectivity of the attack. wikipedia.org

Key attributes that N-sulfonyl groups confer upon proline-based catalysts include:

Enhanced Acidity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the carboxylic acid proton (or the amide proton in prolinamides), facilitating the formation of key hydrogen bonds in the transition state. This hydrogen bonding between the catalyst and the electrophile (e.g., an aldehyde) is crucial for activation and stereochemical control. nih.gov

Improved Solubility: Modification of the aryl group on the sulfonamide, for example, by introducing long alkyl chains, can significantly improve the catalyst's solubility in a broader range of organic solvents, including less polar ones where proline is often ineffective. nih.govorganic-chemistry.org This allows for greater flexibility in optimizing reaction conditions.

Steric Influence: The bulky sulfonyl group provides significant steric hindrance, which plays a vital role in differentiating the two faces of the enamine intermediate, leading to high levels of enantioselectivity. nih.gov

The development of N-sulfonyl prolinamides represents a significant advancement, combining the fundamental catalytic machinery of proline with the beneficial electronic and steric properties of the sulfonamide moiety to create highly effective and versatile chiral organocatalysts. nih.govresearchgate.net

Enantioselective Transformations Mediated by Analogues of 1-[(4-Chlorophenyl)sulfonyl]prolinamide (e.g., Aldol Reactions, Michael Additions)

Analogues of this compound are highly effective in mediating a variety of enantioselective transformations, most notably carbon-carbon bond-forming reactions such as aldol and Michael additions. nih.govnih.gov These reactions are fundamental in organic synthesis for building molecular complexity.

Aldol Reactions: The asymmetric aldol reaction, which forms a β-hydroxy carbonyl compound, is a powerful tool for constructing chiral building blocks. Proline sulfonamide catalysts have demonstrated exceptional ability in controlling the stereochemical outcome of these reactions. nih.govtandfonline.com For example, N-arylsulfonylprolinamides have been successfully used to catalyze the reaction between various ketones and aldehydes, delivering the corresponding aldol products in high yields and with excellent enantioselectivity. nih.govresearchgate.net The catalyst's structure, particularly the substituent on the phenylsulfonyl group, can be tuned to optimize performance for specific substrates.

Catalyst AnalogueAldehydeKetoneYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
N-(p-Tolylsulfonyl)-(S)-prolinamide4-NitrobenzaldehydeCyclohexanone98>95:599 (anti) nih.gov
N-(Phenylsulfonyl)-(S)-prolinamideBenzaldehydeAcetone64-61 nih.gov
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat")PropanalCyclohexanone9995:599 (anti) nih.govnih.gov
N-(Thiophen-2-yl-sulfonyl)-(S)-prolinamideDibromoisatinAcetone90-91 nih.gov

Michael Additions: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comyoutube.com It is another fundamental C-C bond-forming reaction. While early proline sulfonamide catalysts showed limited success in Michael additions, the development of optimized catalysts like "Hua Cat" has enabled highly efficient and enantioselective intramolecular Michael additions. nih.gov These reactions are particularly useful for constructing complex cyclic and bicyclic molecular scaffolds, including those containing all-carbon quaternary stereocenters. nih.govresearchgate.net

Catalyst AnalogueMichael AcceptorMichael Donor (Intramolecular)Yield (%)Enantiomeric Excess (ee, %)Reference
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat")α,β-Unsaturated KetoneTethered Aldehyde9099 nih.gov
N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat")α,β-Unsaturated EsterTethered Aldehyde8598 nih.gov

These examples highlight the successful application of N-sulfonyl prolinamide analogues in key enantioselective reactions, demonstrating their value in asymmetric synthesis. nih.govorganic-chemistry.org

Development of Novel Catalytic Reaction Methodologies

Research in the field of proline sulfonamide organocatalysis continues to evolve, with a focus on developing novel catalytic methodologies, expanding the scope of accessible reactions, and improving the practicality of existing methods for larger-scale applications. nih.govresearchgate.net

A significant area of development is the expansion of the reaction portfolio beyond aldol and Michael reactions. Proline sulfonamide catalysts have been successfully applied to other important transformations, including:

Mannich Reactions: The synthesis of β-amino carbonyl compounds. nih.govnih.gov

Aza-Diels-Alder Reactions: The formation of nitrogen-containing heterocyclic rings. nih.govnih.gov

Yamada-Otani Reaction: A condensation reaction to form functionalized cyclohexenone structures. nih.govresearchgate.net

The design of new generations of catalysts is a central theme. The development of "Hua Cat" and "Hua Cat-II" by the Carter group represents a milestone, providing catalysts with improved solubility and activity that have enabled previously challenging transformations, such as the construction of all-carbon quaternary stereocenters with high fidelity. nih.govnih.govresearchgate.net Further innovations include the synthesis of catalysts with different electronic and steric properties, such as those incorporating thiophene (B33073) rings or silyloxy groups, to fine-tune reactivity and selectivity for specific applications. nih.gov

Moreover, there is a drive to create more sustainable and efficient catalytic systems. This includes the development of recyclable catalysts, such as those immobilized on a solid support or designed for use in aqueous media or under solvent-free conditions. researchgate.nettandfonline.com The development of cascade reactions, where multiple bond-forming events occur in a single operation mediated by a single catalyst, is another important frontier that increases synthetic efficiency. rsc.org The continued exploration of new proline sulfonamide structures and their application in a wider range of asymmetric transformations promises to further solidify their role as a privileged class of organocatalysts in modern organic synthesis. nih.govresearchgate.net

Q & A

Q. What are the critical steps in synthesizing 1-[(4-Chlorophenyl)sulfonyl]prolinamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Sulfonylation : React prolinamide with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Amidation : Ensure complete removal of excess reagents (e.g., thionyl chloride) via vacuum distillation or column chromatography to avoid side reactions.

Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the product. Purity is verified via HPLC (>95% peak area) and melting point consistency .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify sulfonyl and prolinamide moieties (e.g., sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm).
  • IR : Stretching frequencies for sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack. For example:

  • Hydrolysis : Under acidic/basic conditions, the sulfonyl-proline bond may cleave. Monitor via TLC (silica gel, ethyl acetate/hexane) and quench reactions at optimal pH to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis).
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times.
  • Target Specificity : Use knockout models or competitive binding assays to confirm target engagement. Cross-reference with SAR studies on sulfonyl-proline derivatives .

Q. What experimental strategies optimize solubility for in vitro pharmacological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity.
  • pH Adjustment : Ionize the prolinamide group at pH 7.4 to improve solubility.
  • Derivatization : Introduce polar groups (e.g., hydroxyl via oxidation) while monitoring activity retention .

Q. How to design a structure-activity relationship (SAR) study for sulfonyl-prolinamide derivatives?

Methodological Answer:

Core Modifications : Synthesize analogs with substituted aryl sulfonyl groups (e.g., 4-fluoro, 4-nitro) to assess electronic effects.

Side-Chain Variations : Replace prolinamide with piperidine or azetidine rings to evaluate steric impacts.

Biological Testing : Use standardized enzyme inhibition assays (e.g., serine proteases) and correlate results with computational docking scores .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS. Identify metabolites using high-resolution MS .

Q. How to address discrepancies in reported IC50_{50}50​ values across enzymatic assays?

Methodological Answer:

  • Enzyme Source : Use recombinant enzymes from the same supplier (e.g., Sigma vs. Thermo Fisher) to eliminate batch variability.
  • Substrate Concentration : Ensure Km values are consistent (e.g., via Michaelis-Menten kinetics).
  • Data Normalization : Include positive controls (e.g., known inhibitors) in each assay plate .

Q. What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with protease active sites.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC50_{50} data .

Q. How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 sulfonyl chloride to prolinamide) via DoE (Design of Experiments).
  • Mixing Efficiency : Use continuous flow reactors for exothermic steps (e.g., sulfonylation).
  • Workup Strategies : Implement liquid-liquid extraction (dichloromethane/water) to recover unreacted starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.